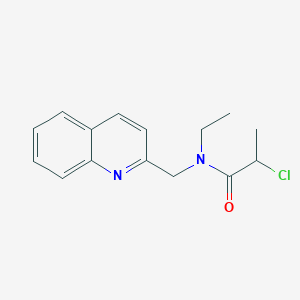

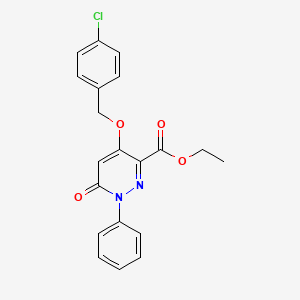

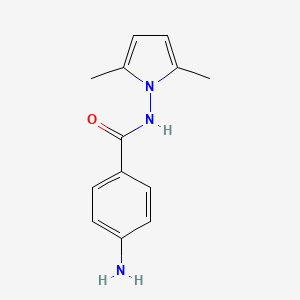

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, also known as APB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. APB belongs to the group of thiazole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Anticonvulsant and Sedative-Hypnotic Activity

- Novel 4-thiazolidinone derivatives, including compounds structurally related to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, have been shown to have significant anticonvulsant activity and sedative-hypnotic effects. These compounds interact with benzodiazepine receptors and do not impair learning and memory in experimental conditions (Faizi et al., 2017).

Antimicrobial and Antifungal Properties

- A series of thiazole derivatives, similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide, have demonstrated significant antibacterial and antifungal activities. These compounds show promise in treating microbial diseases, especially against bacterial and fungal infections (Desai et al., 2013).

Hypoglycemic and Hypolipidemic Activity

- Thiazolidinedione ring-containing molecules related to the compound have been evaluated for hypoglycemic and hypolipidemic activities. These molecules showed a significant reduction in blood glucose and lipid levels in high-fat diet-fed rats (Mehendale-Munj et al., 2011).

Antitumor Activities

- Various thiazole-containing compounds have demonstrated notable antitumor activities. These include inhibiting tumor cell growth, reducing malignancy, and suppressing tumorigenesis both in vitro and in vivo. Such compounds target specific pathways, including the TrkB-Akt pathway, indicating their potential as cancer treatment agents (Lin et al., 2016).

Molecular Interaction and Structural Analysis

- The molecular structure and interaction of compounds with thiazole rings have been studied to understand their behavior and potential applications in various fields, including pharmaceuticals (Karabulut et al., 2014).

Antiallergic and Cytoprotective Activities

- N-Phenylbenzamido acid derivatives, structurally related to the mentioned compound, have shown potent antiallergic and cytoprotective activities, surpassing the reference drugs in some cases. These findings suggest their potential in treating atopic allergic diseases (Makovec et al., 1992).

properties

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N2O3S/c1-16(27)22-21(17-8-4-2-5-9-17)25-24(30-22)26-23(28)18-12-14-20(15-13-18)29-19-10-6-3-7-11-19/h2-15H,1H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKUVTHIDHNIGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-phenoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Azabicyclo[2.2.1]heptan-1-yl(phenyl)methanol](/img/structure/B2738879.png)

(4-quinolyl))carboxamide](/img/structure/B2738882.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]-6-(pyridin-3-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2738884.png)

![5-ethoxy-2-methyl-2H,3H,8H-furo[3,2-g]indole-7-carboxylic acid](/img/structure/B2738887.png)

![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)

![N-[2-(3,4-Dihydro-1H-isochromen-1-yl)ethyl]but-2-ynamide](/img/structure/B2738890.png)